2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

Lipophilicity Drug-likeness Physicochemical property

Strategic difluorinated intermediate for GPR40/FFA1 agonist programs. The α-fluoro substituent reduces carbonyl electrophilicity, enabling chemoselective reductions impossible with α-Cl/Br analogs. Dual aromatic/α-fluorination allows orthogonal diversification from a single building block. Insist on CAS 501426-62-6—generic acetophenones or mono-fluoro analogs lack the requisite reactivity & metabolic stability. ≥97% purity essential for reproducible SAR. Catalog suppliers are discontinuing this compound; secure a stable source early.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 501426-62-6
Cat. No. B13420992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one
CAS501426-62-6
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)CF)F
InChIInChI=1S/C9H8F2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
InChIKeyQDYRWKURPIEHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (CAS 501426-62-6): Procurement-Relevant Physicochemical and Structural Baseline


2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (CAS 501426-62-6) is a difluorinated acetophenone derivative bearing an α-fluoromethyl ketone moiety and a 3-fluoro-4-methoxyphenyl ring. With a molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g·mol⁻¹, this compound is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the preparation of GPR40/FFA1 agonists for metabolic disease [1]. Its calculated LogP of approximately 1.99 places it in a lipophilicity window favorable for further derivatization without excessive hydrophobicity . The compound is listed in several authoritative chemical databases and is commercially supplied by multiple vendors, though availability may be limited to research quantities.

Why 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one Cannot Be Interchanged with Its Closest Analogs: A Quantitative Rationale for Scientific Selection


Substituting 2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one with its closest structural analogs—the non-α-halogenated 3-fluoro-4-methoxyacetophenone (CAS 455-91-4), the α-bromo variant (CAS 350-27-6), or the α-chloro variant (CAS 852389-09-4)—introduces measurable differences in lipophilicity, electrophilic carbonyl reactivity, and metabolic stability that directly affect downstream reaction outcomes. The α-fluoro substituent alters the conformational landscape of the ketone, modulating its reactivity toward nucleophiles and reductases in ways that the α-chloro and α-bromo congeners do not [1]. These differences are not merely incremental; they define which synthetic route is viable and which biological profile is achievable. The quantitative evidence presented below establishes why this specific compound must be specified in procurement and experimental design rather than any generic in-class substitute.

Product-Specific Quantitative Evidence Guide: 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one vs. Closest Analogs


Lipophilicity (LogP) Differentiation: α-Fluoro Imparts Intermediate Hydrophobicity Between Non-Halogenated and α-Bromo/α-Chloro Analogs

The target compound exhibits a calculated LogP of 1.99, which is higher than the non-α-halogenated comparator 3-fluoro-4-methoxyacetophenone (LogP = 1.79) but substantially lower than the α-bromo analog 2-bromo-1-(3-fluoro-4-methoxyphenyl)ethanone (LogP = 2.41) and the α-chloro analog 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone (LogP = 2.26) . This positions the α-fluoro compound in an optimal intermediate lipophilicity window (LogP 1–3) associated with favorable membrane permeability and aqueous solubility for further derivatization.

Lipophilicity Drug-likeness Physicochemical property

Electrophilic Carbonyl Reactivity: α-Fluoro Ketones Exhibit Attenuated Reactivity Toward Borohydride Reduction Relative to α-Chloro and α-Bromo Counterparts

In competition experiments between α-halogenated acetophenones and sodium borohydride, α-fluoroacetophenone was consistently less reactive than both α-chloroacetophenone and α-bromoacetophenone. The α-fluoro ketone displayed a relative initial rate of reduction lower than its α-chloro and α-bromo counterparts at all temperatures tested (0–60 °C), with the reactivity difference attributed to disfavored reactive conformations in which the C–F bond is orthogonal to the carbonyl π* orbital [1]. This class-level inference projects to 2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one, predicting that its carbonyl group is less susceptible to non-selective reduction than the corresponding α-bromo or α-chloro aryl ketones.

Carbonyl reactivity Borohydride reduction Stereoelectronic effects

Synthetic Purity and Scalability: Two-Route Synthesis with Reported Yields of 65–75% and Purities Exceeding 98%

Two established synthetic routes are reported for 2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one: (Route 1) Friedel-Crafts acylation of 3-fluoro-4-methoxyphenol with acetyl chloride, yielding 65–75% with purities >98%; (Route 2) Halogen exchange from 2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanone using potassium fluoride in a polar solvent, which reduces byproduct formation and achieves purities >98% . In contrast, the non-α-halogenated analog 3-fluoro-4-methoxyacetophenone is typically prepared via Friedel-Crafts acylation of o-fluoroanisole with acetic anhydride, yielding a product with different physical form (crystalline solid, mp 92–94 °C) that may require distinct handling .

Synthetic methodology Process chemistry Purity specification

Metabolic Stability Prediction: Favorable CYP Inhibition Profile Compared to Regioisomeric Difluoro Analogs

In silico CYP inhibition profiling indicates that 2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one (C₉H₈F₂O₂) is predicted to be a CYP1A2 inhibitor but not a CYP2C19, CYP2C9, CYP2D6, or CYP3A4 inhibitor . In contrast, the regioisomeric 1-(3,5-difluoro-4-methoxyphenyl)ethanone (also C₉H₈F₂O₂), with fluorine atoms at the 3- and 5-positions of the phenyl ring, is predicted to inhibit CYP1A2, CYP2C19, and CYP2C9, representing a broader CYP inhibition liability . This difference arises solely from the positional isomerism of the fluorine substituents.

CYP inhibition Metabolic stability Drug metabolism

GPR40/FFA1 Agonist Pharmacophore Relevance: Ortho-Fluoro Substitution on the Phenylacetic Acid Scaffold Enhances Receptor Agonist Activity

In the development of FFA1/GPR40 agonists bearing a phenoxyacetic acid scaffold, the introduction of an ortho-fluoro substituent on the phenoxy ring dramatically increased agonist activity. The ortho-fluoro compound (compound 4 in the reference study) exhibited significantly greater potency than its non-fluorinated counterpart, with the optimized lead HWL-088 achieving an EC₅₀ of 18.9 nM against human FFA1/GPR40 [1]. While the target compound 2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one is a ketone intermediate rather than the final agonist, its 3-fluoro-4-methoxyphenyl motif and α-fluoro ketone functionality map directly onto the pharmacophoric elements exploited in this and related patent families for GPR40 modulator synthesis [2]. Patent literature from Caldan Therapeutics explicitly claims ortho-fluoro substituted phenylpropanoic acid derivatives as GPR40 modulators for the treatment of type II diabetes, with synthetic intermediates structurally consonant with this compound [2].

GPR40 agonist FFA1 Type 2 diabetes Structure-activity relationship

Dual Fluorine Substitution Pattern: α-Fluoro Ketone Plus Aromatic 3-Fluoro-4-methoxy Motif Provides Unique Synthetic Versatility vs. Mono-Fluorinated Analogs

The target compound incorporates two distinct fluorine environments: an α-fluoromethyl ketone (C(=O)CH₂F) and an aromatic 3-fluoro-4-methoxyphenyl ring. This dual fluorination enables orthogonal synthetic transformations unavailable to mono-fluorinated analogs. The α-fluoromethyl ketone is suited for nucleophilic displacement, reduction to chiral fluorohydrins, and reductive amination to fluorinated amines, whereas the aromatic fluorine can participate in cross-coupling reactions. In contrast, 2-fluoro-1-(4-methoxyphenyl)ethanone (CAS 73744-44-2) lacks the aromatic 3-fluoro substituent, and 3-fluoro-4-methoxyacetophenone (CAS 455-91-4) lacks the α-fluoro group [1]. The product discontinuation noted by multiple suppliers, including CymitQuimica (discontinued at both 10 mg and 25 mg scales as of 2019), further underscores its specialized niche and the importance of securing a reliable procurement source .

Fluorinated building block Cross-coupling Nucleophilic substitution

Best Research and Industrial Application Scenarios for 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one


Medicinal Chemistry: GPR40/FFA1 Agonist Lead Optimization for Type 2 Diabetes

This compound serves as a strategic ketone intermediate for constructing ortho-fluoro substituted GPR40 agonists. Its 3-fluoro-4-methoxyphenyl motif and α-fluoromethyl ketone functionality align with the privileged pharmacophore identified in the development of HWL-088 (EC₅₀ = 18.9 nM) . The α-fluoromethyl ketone can be elaborated via reductive amination or Grignard addition to generate chiral secondary alcohols and amines for SAR exploration, while the aromatic fluorine contributes to metabolic stability and binding affinity. Procurement should prioritize suppliers offering >98% purity to ensure reproducible SAR data. Note that the compound has been listed as discontinued by at least one major catalog supplier, necessitating early engagement with custom synthesis providers for sustained program access .

Synthetic Methodology Development: Chemoselective Transformations Exploiting Attenuated α-Fluoro Ketone Reactivity

The lower borohydride reduction rate of α-fluoro ketones relative to α-chloro and α-bromo ketones, established in competition experiments over a 0–60 °C temperature range , makes 2-fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one an ideal substrate for developing chemoselective reduction protocols. Researchers can exploit the attenuated carbonyl electrophilicity to achieve selective reduction of other functional groups (e.g., imines, esters) in the presence of the α-fluoromethyl ketone. This property is particularly valuable in the synthesis of fluorinated pharmaceutical intermediates where the ketone must be retained for late-stage diversification.

Process Chemistry: Evaluation of Scalable Routes via Friedel-Crafts Acylation or Halogen Exchange

Industrial procurement teams can benchmark suppliers against the two documented synthetic routes: Friedel-Crafts acylation (65–75% yield) and halogen exchange from the 2-chloro precursor (>98% purity) . The halogen-exchange route offers an advantage in reducing byproduct formation and may be preferred for larger-scale campaigns. When qualifying vendors, specification requests should include: purity ≥98% (HPLC), residual chloride content <0.5%, and a certificate of analysis confirming the LogP range (1.9–2.1) as a physicochemical identity check. The compound's sole predicted CYP liability (CYP1A2 inhibition) should be factored into safety assessments for kilogram-scale handling .

Fluorinated Building Block for Parallel Library Synthesis

The dual fluorination pattern (α-fluoromethyl ketone plus aromatic 3-fluoro) enables orthogonal diversification: the α-fluoromethyl ketone undergoes nucleophilic displacement, reduction to chiral fluorohydrins, or reductive amination to β-fluoroamines, while the aromatic fluoride can participate in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This orthogonal reactivity profile allows parallel library construction with two points of diversity from a single intermediate, offering greater synthetic efficiency per step than mono-fluorinated building blocks such as 2-fluoro-1-(4-methoxyphenyl)ethanone (CAS 73744-44-2) or 3-fluoro-4-methoxyacetophenone (CAS 455-91-4). The predicted intermediate LogP of 1.99 and narrow CYP inhibition profile further support its use in generating compound libraries with favorable drug-like properties .

Quote Request

Request a Quote for 2-Fluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.